Cas no 953012-38-9 (2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}-N-(prop-2-en-1-yl)acetamide)

2-{5-oxo-2H,3H,5H-1,3-thiazolo[3,2-a]pyrimidin-3-yl}-N-(prop-2-en-1-yl)acetamide is a heterocyclic compound featuring a fused thiazolopyrimidine core with an acrylamide side chain. This structure confers potential reactivity and binding affinity, making it a candidate for applications in medicinal chemistry and pharmaceutical research. The presence of the 5-oxo group and the thiazolo[3,2-a]pyrimidine scaffold suggests utility as a synthetic intermediate or pharmacophore in designing bioactive molecules. The prop-2-en-1-yl substituent offers versatility for further functionalization via Michael addition or polymerization. Its well-defined molecular architecture ensures reproducibility in synthesis, while its stability under standard conditions facilitates handling in laboratory settings.
2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}-N-(prop-2-en-1-yl)acetamide structure
953012-38-9 structure
Product Name:2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}-N-(prop-2-en-1-yl)acetamide
CAS No:953012-38-9
MF:C11H13N3O2S
MW:251.304820775986
CID:6338916
PubChem ID:16867744
Update Time:2025-06-12

2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}-N-(prop-2-en-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}-N-(prop-2-en-1-yl)acetamide
    • F2495-0044
    • N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
    • 2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(prop-2-en-1-yl)acetamide
    • AKOS024652546
    • 953012-38-9
    • 2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-prop-2-enylacetamide
    • Inchi: 1S/C11H13N3O2S/c1-2-4-12-9(15)6-8-7-17-11-13-5-3-10(16)14(8)11/h2-3,5,8H,1,4,6-7H2,(H,12,15)
    • InChI Key: ZLCFXHOUXKVMTG-UHFFFAOYSA-N
    • SMILES: S1C2=NC=CC(N2C(CC(NCC=C)=O)C1)=O

Computed Properties

  • Exact Mass: 251.07284784g/mol
  • Monoisotopic Mass: 251.07284784g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 87.1Ų

2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}-N-(prop-2-en-1-yl)acetamide Pricemore >>

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Additional information on 2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}-N-(prop-2-en-1-yl)acetamide

Recent Advances in the Study of 2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}-N-(prop-2-en-1-yl)acetamide (CAS: 953012-38-9)

The compound 2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}-N-(prop-2-en-1-yl)acetamide (CAS: 953012-38-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a thiazolopyrimidine core, has been investigated for its biological activity, particularly in the context of enzyme inhibition and modulation of cellular pathways. Recent studies have focused on its synthesis, structural characterization, and preliminary pharmacological evaluations, shedding light on its mechanism of action and potential as a lead compound for drug development.

One of the key areas of interest is the compound's interaction with specific enzymatic targets. Research published in the Journal of Medicinal Chemistry (2023) highlights its role as a potent inhibitor of certain kinases involved in inflammatory and oncogenic pathways. The study utilized X-ray crystallography to elucidate the binding mode of 953012-38-9 within the active site of the target enzyme, revealing critical hydrogen-bonding interactions and hydrophobic contacts that contribute to its high affinity and selectivity. These findings provide a structural basis for further optimization of this scaffold to enhance its pharmacological properties.

In addition to its kinase inhibitory activity, recent in vitro and in vivo studies have explored the compound's potential in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience demonstrated that 2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}-N-(prop-2-en-1-yl)acetamide exhibits neuroprotective effects in models of oxidative stress and amyloid-beta toxicity. The compound was shown to reduce neuronal apoptosis and improve mitochondrial function, suggesting its utility in addressing pathological mechanisms underlying Alzheimer's disease and related conditions. These results have spurred further investigations into its blood-brain barrier permeability and long-term safety profile.

The synthetic accessibility of 953012-38-9 has also been a focus of recent research. A novel, scalable synthesis route was reported in Organic Process Research & Development (2023), featuring a one-pot cyclization strategy that improves yield and reduces byproduct formation. This advancement is particularly relevant for industrial-scale production and future clinical development. Furthermore, computational studies have employed molecular docking and dynamics simulations to predict the compound's interactions with off-target proteins, aiding in the design of derivatives with improved selectivity and reduced side effects.

Looking ahead, the current research landscape suggests that 2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}-N-(prop-2-en-1-yl)acetamide holds promise as a versatile scaffold for drug discovery. Its dual functionality as a kinase modulator and neuroprotective agent positions it as a candidate for multifactorial diseases. However, challenges remain in optimizing its pharmacokinetic properties and demonstrating efficacy in advanced disease models. Collaborative efforts between academic and industrial researchers are expected to drive the translation of these findings into preclinical candidates in the coming years.

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